

Cabralealactone: A Technical Overview of its Molecular Properties and Bioactivity

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Compound of Interest

Compound Name: Cabralealactone

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Introduction

Cabralealactone, a naturally occurring tetracyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications.^[1] Isolated from sources such as *Aglaia abbreviata*, this molecule has demonstrated noteworthy anti-inflammatory, hepatoprotective, and DNA-protective properties.^[1] This technical guide provides a comprehensive overview of the molecular characteristics of **Cabralealactone**, detailed experimental protocols for evaluating its bioactivity, and a summary of key quantitative data, offering a valuable resource for researchers in the fields of pharmacology and drug discovery.

Molecular Profile

The fundamental molecular attributes of **Cabralealactone** are summarized in the table below, providing a clear and concise reference for its chemical identity.

Property	Value
Molecular Formula	C ₂₇ H ₄₂ O ₃
Exact Mass	414.31339520 Da
IUPAC Name	(5S)-5-methyl-5- [(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14- pentamethyl-3-oxo- 1,2,5,6,7,9,11,12,13,15,16,17- dodecahydrocyclopenta[a]phenanthren-17- yl]oxolan-2-one

Preclinical Bioactivity Data

In vivo and in silico studies have begun to elucidate the therapeutic potential of **Cabralealactone**. The following table summarizes key quantitative findings from a study investigating its hepatoprotective effects in a rat model of carbon tetrachloride (CCl₄)-induced liver injury, as well as computational docking data.

Parameter	Method	Result (Cabralealactone Treatment)
Hepatoprotective Activity	In vivo (Rat Model)	In a study, administration of Cabralealactone demonstrated a significant amelioration of liver damage markers. While specific numerical data for the Cabralealactone-only group requires consulting the full study, the research indicated significant improvements in levels of Alanine Aminotransferase (ALT), Alpha-fetoprotein (AFP), 8-hydroxy-2'-deoxyguanosine (8-OHdG), Tumor Necrosis Factor-alpha (TNF- α), Isoprostanes-2 α (IsoP-2a), and Malondialdehyde (MDA) compared to the disease control group. [1]
Binding Affinity to COX-2	In silico (Molecular Docking)	-6.8 kcal/mol

Experimental Protocols

In Vivo Hepatoprotective Activity Assessment in a Rat Model

This protocol outlines the methodology used to evaluate the hepatoprotective effects of **Cabralealactone** against CCl₄-induced liver damage.

- **Animal Model:** Male albino rats are utilized for this study.
- **Induction of Hepatotoxicity:** Liver injury is induced by weekly intraperitoneal injections of carbon tetrachloride (CCl₄) at a dose of 1 mL/kg body weight for a duration of 12 weeks.[\[2\]](#)

- Treatment Groups:
 - Control Group: Receives the vehicle.
 - CCl₄ Group: Receives CCl₄ injections.
 - **Cabralealactone** Group: Receives CCl₄ injections and oral administration of **Cabralealactone** (100 mg/kg body weight).[1]
 - Positive Control Group: Receives CCl₄ injections and a standard hepatoprotective drug.
- Biochemical Analysis: At the conclusion of the 12-week period, blood and liver tissue samples are collected. The following biochemical markers are quantified using commercially available kits:
 - Liver function enzymes: Alanine Aminotransferase (ALT).
 - Markers of oxidative stress: Malondialdehyde (MDA), Isoprostanes-2α.
 - Inflammatory markers: Tumor Necrosis Factor-alpha (TNF-α).
 - DNA damage markers: 8-hydroxydeoxyguanosine.
- Histopathological Examination: Liver tissues are preserved in 10% buffered formalin, processed, and stained with hematoxylin and eosin for microscopic examination of liver architecture.

In Silico Molecular Docking Protocol

This protocol describes the computational method to predict the binding affinity of **Cabralealactone** to its molecular targets.

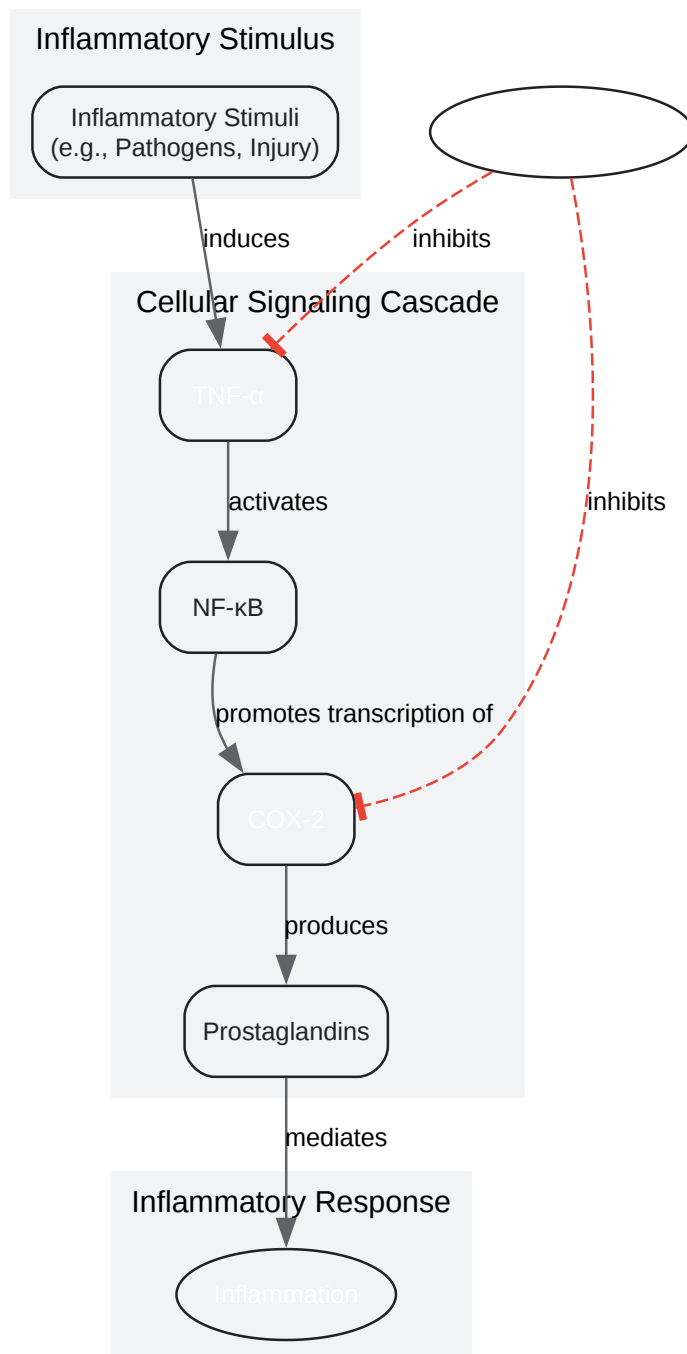
- Target Protein Preparation: The three-dimensional structures of the target proteins, Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α), are obtained from a protein data bank or generated via homology modeling if the crystal structure is unavailable.
- Ligand Preparation: The 2D structure of **Cabralealactone** is converted to a 3D format.

- **Molecular Docking:** Software such as AutoDock Vina is used to perform the molecular docking simulations. This process predicts the preferred orientation of **Cabralealactone** when bound to the active site of the target proteins and calculates the binding energy, which is an estimation of the binding affinity.
- **Analysis:** The binding poses and calculated binding energies are analyzed to understand the potential molecular interactions between **Cabralealactone** and its targets.

Proposed Mechanism of Action

Cabralealactone is believed to exert its anti-inflammatory effects through the inhibition of key inflammatory mediators, TNF- α and COX-2. The following diagram illustrates the proposed signaling pathway and the inhibitory action of **Cabralealactone**.

Proposed Anti-inflammatory Mechanism of Cabralealactone

[Click to download full resolution via product page](#)Caption: Inhibition of TNF- α and COX-2 signaling by **Cabralealactone**.

Conclusion

Cabralealactone presents a promising scaffold for the development of novel anti-inflammatory and hepatoprotective agents. The data summarized herein provides a solid foundation for further preclinical and clinical investigation. Future research should focus on elucidating the detailed molecular mechanisms, pharmacokinetic and pharmacodynamic profiles, and safety of this compelling natural product.

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References

- 1. In silico and in vivo characterization of cabralealactone, solasodin and salvadorin in a rat model: potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
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Phone: (601) 213-4426

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